Antiproliferative Activity: IC50 Value Against BT-549 Breast Cancer Cells
In a study assessing kinase inhibitory activity, N-cyclohexyl-N-methyl-4-nitrobenzamide demonstrated an antiproliferative effect with an IC50 value of 9.06 μM against the BT-549 breast cancer cell line . This represents a defined potency level for this specific compound in a standard cancer cell viability assay, providing a quantitative benchmark that may differ from other 4-nitrobenzamide derivatives with different substitution patterns.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 9.06 μM |
| Comparator Or Baseline | Not available (No direct comparator in same study) |
| Quantified Difference | Not applicable |
| Conditions | BT-549 breast cancer cell line; kinase inhibition study |
Why This Matters
This provides a specific, quantitative activity data point for the compound in a defined cancer cell model, allowing researchers to compare its potency with that of other compounds tested in the same or similar assays, guiding selection for further investigation.
